3-bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3O2S. It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring bromine and methanesulfonyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazolo[1,5-a]pyrimidine derivative.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: Bromate or hypobromite derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Derivatives with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the treatment of various diseases due to its bioactive properties.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features. Similar compounds include:
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the methanesulfonyl group.
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine: Lacks the methyl group at the 2-position.
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks both the bromine and methanesulfonyl groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
2763776-46-9 |
---|---|
Molecular Formula |
C8H8BrN3O2S |
Molecular Weight |
290.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.